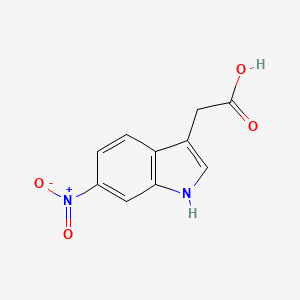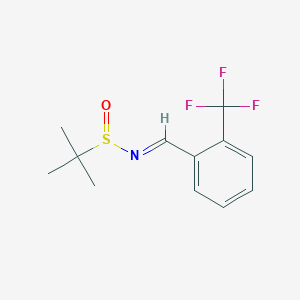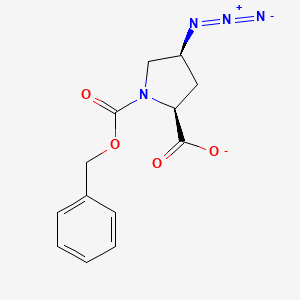![molecular formula C41H49N4O8P B12333543 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12333543.png)
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-2’-deoxyuridine 3’-cyanoethyl phosphoramidite, commonly known as 5-ETHYNYL-DU CEP, is a phosphoramidite monomer used in oligonucleotide synthesis. It is a derivative of uridine, a nucleoside component of RNA, and is modified to include an ethynyl group at the 5-position. This compound is particularly valuable in the field of molecular biology and biochemistry for its role in click chemistry and oligonucleotide labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYNYL-DU CEP involves the protection of the 5-ethynyl group with a triisopropylsilyl (TIPS) protecting group to prevent acid or base-catalyzed hydration during oligonucleotide synthesis and workup. The general synthetic route includes the following steps:
Protection of the 5-ethynyl group: The ethynyl group is protected using a TIPS group.
Phosphoramidite formation: The protected nucleoside is then converted to its phosphoramidite form by reacting with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Industrial Production Methods
Industrial production of 5-ETHYNYL-DU CEP typically follows the same synthetic route but on a larger scale. The process involves:
Bulk protection: Large quantities of the nucleoside are protected with the TIPS group.
Phosphoramidite conversion: The protected nucleoside is then converted to the phosphoramidite form using industrial-grade reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
5-ETHYNYL-DU CEP undergoes several types of chemical reactions, including:
Click Chemistry: It reacts with azide-functionalized moieties in a copper-catalyzed click reaction to form stable triazole linkages.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Azide-functionalized moieties: React with the ethynyl group to form triazole linkages.
Mild Deprotection Conditions: Necessary to prevent side reactions during oligonucleotide synthesis.
Major Products
Triazole-linked Oligonucleotides: Formed through click chemistry reactions.
Methyl Ketones: Formed as a side product during base-catalyzed hydration.
Scientific Research Applications
5-ETHYNYL-DU CEP has a wide range of applications in scientific research:
Oligonucleotide Synthesis: Used to introduce click handles into oligonucleotides for subsequent conjugation with various functional groups.
Fluorescent Labeling: Enables the attachment of fluorescent dyes to oligonucleotides for imaging and detection purposes.
Bioconjugation: Facilitates the conjugation of oligonucleotides with proteins, peptides, and other biomolecules.
Drug Delivery: Used in the development of targeted drug delivery systems by conjugating therapeutic agents to oligonucleotides.
Mechanism of Action
The primary mechanism of action of 5-ETHYNYL-DU CEP involves its role in click chemistry. The ethynyl group reacts with azide-functionalized moieties in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for labeling and conjugation applications . The molecular targets and pathways involved include the formation of covalent bonds between the ethynyl group and azide groups, resulting in the formation of triazole-linked products .
Comparison with Similar Compounds
Similar Compounds
TIPS-5-Ethynyl-dU CEP: Contains a TIPS-protected ethynyl group, offering broader compatibility with oligonucleotide synthesis and deprotection.
C8-Alkyne-dU CEP: Another alkyne-modified nucleoside used in click chemistry.
Uniqueness
5-ETHYNYL-DU CEP is unique due to its specific modification at the 5-position of uridine, allowing for efficient and stable click chemistry reactions. Its ability to form triazole linkages with azide-functionalized moieties makes it particularly valuable for oligonucleotide labeling and bioconjugation applications .
Properties
Molecular Formula |
C41H49N4O8P |
|---|---|
Molecular Weight |
756.8 g/mol |
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H49N4O8P/c1-8-30-26-44(40(47)43-39(30)46)38-25-36(53-54(51-24-12-23-42)45(28(2)3)29(4)5)37(52-38)27-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h1,9-11,13-22,28-30,36-38H,12,24-27H2,2-7H3,(H,43,46,47)/t30?,36-,37+,38+,54?/m0/s1 |
InChI Key |
KGLRKTBFWDGUNF-CQAAVGCYSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5CC(C(=O)NC5=O)C#C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5CC(C(=O)NC5=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2-chlorophenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide](/img/structure/B12333479.png)
![Methyl 3-[(4-methyl-6-oxo-1,3,5-triazinan-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate](/img/structure/B12333480.png)
![methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B12333492.png)


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12333531.png)
![Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12333532.png)
![ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B12333535.png)
![(2Z)-2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide](/img/structure/B12333551.png)
![(5Z)-2-[(benzyloxy)amino]-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B12333559.png)
